molecular formula C17H30N2O2 B1417732 tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate CAS No. 1862201-79-3

tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate

Cat. No.: B1417732
CAS No.: 1862201-79-3
M. Wt: 294.4 g/mol
InChI Key: XYSVSJKAKRKWBI-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate is a sophisticated chemical building block designed for advanced pharmaceutical research and development. This compound integrates a rigid azetidine ring, known for improving metabolic stability and potency in drug candidates, with a saturated octahydroisoquinoline scaffold, a privileged structure often found in bioactive molecules. This combination makes it a highly valuable intermediate for medicinal chemists engaged in constructing complex heterocyclic compounds, particularly in the exploration of new therapeutic agents. Its primary research value lies in structure-activity relationship (SAR) studies, where it can be used to optimize lead compounds for improved selectivity and pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with a wide range of synthetic transformations, allowing for further functionalization and deprotection under mild conditions. This reagent is intended for research and development applications only and is strictly not for diagnostic or therapeutic use of any kind. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h13-15H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSVSJKAKRKWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate (CAS: 1862201-79-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, particularly focusing on its antibacterial properties and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound is represented by the following chemical formula:

  • Molecular Formula : C17H30N2O2
  • Molecular Weight : 294.44 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group, an azetidine ring, and an octahydroisoquinoline moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Azetidine Ring : This is often achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Octahydroisoquinoline Moiety : This step may involve the use of specific reagents that facilitate the formation of the isoquinoline structure.

A detailed synthesis protocol can be found in various chemical literature sources, emphasizing the importance of reaction conditions such as temperature and solvent choice.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related azetidine compounds against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). For instance, spirocyclic azetidines have shown promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

CompoundMIC (µg/mL)Activity Against
This compoundTBDMtb H37Rv
Isoniazid1.6Mtb H37Rv

The exact MIC for this compound remains to be determined in future studies, but preliminary findings suggest it may possess significant antibacterial properties.

While specific mechanisms for this compound are not fully elucidated, related compounds have demonstrated their activity through interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. The incorporation of lipophilic groups appears to enhance interaction with bacterial membranes, increasing efficacy against resistant strains.

Case Studies and Research Findings

Several studies have explored the biological activities of azetidine derivatives:

  • Study on Antitubercular Activity : A study indicated that modifications in the azetidine structure could lead to enhanced activity against Mtb. Substituents that increase lipophilicity were particularly noted for their effectiveness .
  • In Silico Studies : Computational modeling has been employed to predict interactions between azetidine derivatives and bacterial targets. These studies suggest that specific structural features contribute to binding affinity and biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Weights and Key Metrics
Compound Molecular Formula Molecular Weight TPSA (Ų) LogP
tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate C₁₇H₂₈N₂O₂ 292.42 38.34 2.1
tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate C₁₂H₂₂N₂O₃ 242.32 46.61 0.8
tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d) C₁₃H₂₁NO₄ 255.31 55.98 1.5
Table 2: Hazard Profiles
Compound GHS Classification Pictogram
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate H302 (oral toxicity), H315 (skin irritation) ⚠️
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate H319 (eye irritation), H335 (respiratory irritation) ⚠️🔥

Preparation Methods

Preparation Methods

The synthesis of tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate typically involves nucleophilic substitution reactions using azetidine precursors to introduce the isoquinoline moiety. Here are some general steps and considerations:

  • Azetidine Precursors: Azetidines are versatile building blocks in organic synthesis. They can be prepared through various methods, including the use of 1-azabicyclo[1.1.0]butane (ABB) for rapid synthesis of protected 3-haloazetidines.

  • Nucleophilic Substitution: The introduction of the isoquinoline moiety often involves nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure high yields and selectivity.

  • Protecting Groups: The use of protecting groups like tert-butoxycarbonyl (Boc) is common to protect the azetidine nitrogen during synthesis, facilitating further modifications.

Chemical Reactivity and Applications

The chemical reactivity of This compound is influenced by the presence of electron-withdrawing or electron-donating groups on the isoquinoline or azetidine rings. This versatility makes it a valuable compound for further chemical modifications.

Comparison with Related Compounds

Compound CAS No. Molecular Formula Molecular Weight
This compound 1862201-79-3 C17H30N2O2 294.4 g/mol
tert-Butyl 3-iodoazetidine-1-carboxylate - C8H14INO2 272.1 g/mol

The comparison highlights the structural differences between This compound and related azetidine derivatives, which can influence their chemical and biological properties.

Q & A

Q. What are the standard synthetic protocols for tert-butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate, and what yields are typically achieved?

The compound is synthesized via a multi-step reaction starting from perhydroisoquinoline. A standard procedure involves coupling the azetidine core with the octahydroisoquinoline moiety under controlled conditions, yielding ~60% after purification. Key steps include Boc protection, amine coupling, and chromatographic isolation. Reaction parameters such as solvent choice (e.g., dichloromethane), temperature (ambient to 40°C), and base (e.g., triethylamine) are critical for reproducibility .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Structural confirmation relies on ¹H NMR (δ 3.93–3.85 ppm for azetidine protons, δ 1.41 ppm for tert-butyl group), ¹³C NMR (δ 156.5 ppm for carbonyl, δ 28.5 ppm for Boc methyl groups), and HRMS (exact mass matching [M+H⁺]). Purity is assessed via TLC (Rf = 0.56 in EtOAc/hexanes) and HPLC. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification methods .

Q. What stability considerations are relevant for storing and handling this compound?

The compound is stored as a yellow oil at 2–8°C under inert atmosphere to prevent degradation. Stability under basic/acidic conditions is limited due to Boc-group lability. Avoid prolonged exposure to light or moisture, which may hydrolyze the azetidine ring or tert-butyl ester .

Q. What preliminary biological activities are suggested for this compound based on structural analogs?

Analogous azetidine-carboxylates exhibit activity in neuropharmacology (e.g., serotonin receptor modulation) and enzyme inhibition (e.g., SARS-CoV-2 3CLpro targeting). The octahydroisoquinoline moiety may enhance blood-brain barrier permeability, suggesting potential CNS applications .

Advanced Research Questions

Q. How can synthetic yields be optimized beyond the reported 60%?

Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Temperature gradients : Microwave-assisted synthesis to reduce reaction time. Parallel reactions at 0.1–1.0 mmol scales can identify scalable conditions. Automated reactors (as in ) improve reproducibility .

Q. What factors explain yield discrepancies in related azetidine derivatives (e.g., 55% vs. 60%)?

Variability arises from:

  • Starting material purity : Trace impurities in perhydroisoquinoline may inhibit coupling.
  • Workup protocols : Inefficient extraction or column chromatography can reduce recovery.
  • Stereochemical control : Undetected racemization during Boc protection lowers isolated yields. Controlled studies with LC-MS monitoring at intermediate stages are advised .

Q. How can the stereochemical configuration of the octahydroisoquinoline moiety be resolved?

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol eluents.
  • X-ray crystallography : Co-crystallize with a heavy-atom derivative (e.g., bromine-substituted analog).
  • NOE NMR : Cross-peaks between azetidine and isoquinoline protons confirm spatial proximity .

Q. What strategies address contradictory spectroscopic data during characterization?

  • Repetition under anhydrous conditions : Eliminate solvent/water interference.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C17H31N2O2).
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

Q. What synthetic routes enable functionalization of the azetidine ring for structure-activity studies?

  • Boc deprotection : Treat with TFA to expose the azetidine amine for subsequent alkylation/acylation.
  • Cross-coupling : Suzuki-Miyaura reactions at the azetidine C3 position using boronic acid derivatives.
  • Photocatalytic modifications : C–H activation to introduce fluorinated groups for metabolic stability .

Q. How does the compound’s conformational flexibility impact its biological activity?

Molecular dynamics simulations (e.g., AMBER) reveal that the azetidine ring’s puckering and octahydroisoquinoline chair conformations influence binding to rigid enzyme pockets (e.g., proteases). Free-energy perturbation (FEP) calculations can predict substituent effects on affinity .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/DataReference
¹H NMR (CDCl₃)δ 3.93–3.76 (m, 4H, azetidine), δ 1.41 (s, 9H, Boc)
¹³C NMRδ 156.5 (C=O), δ 79.4 (quaternary C), δ 28.5 (CH₃)
HRMS (ESI-TOF)m/z 295.2386 [M+H⁺] (Δ = 0.4 ppm error)

Q. Table 2. Reaction Optimization Parameters

VariableTested RangeOptimal Condition (Preliminary)
SolventDCM, DMF, THFDMF (yield ↑ 15%)
Temperature25°C, 40°C, 60°C40°C (reduces side products)
CatalystNone, Pd/C, Ni(acac)₂Pd/C (yield ↑ 10%)

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate

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